molecular formula C10H17NO5 B135176 Suberylglycine CAS No. 60317-54-6

Suberylglycine

Katalognummer: B135176
CAS-Nummer: 60317-54-6
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: HXATVKDSYDWTCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suberylglycine (C₁₀H₁₇NO₅; molecular weight 231.25 g/mol) is an acyl glycine, a dicarboxylic acid formed via glycine-N-acylase-mediated conjugation of suberic acid (octanedioic acid) with glycine . It is a minor metabolite under normal physiological conditions but accumulates in inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and propionic acidemia . Its detection in urine via gas chromatography/mass spectrometry (GC/MS) is critical for diagnosing these conditions .

Vorbereitungsmethoden

Enzymatic Synthesis of Suberylglycine

Glycine N-Acyltransferase-Catalyzed Conjugation

The primary enzymatic route for this compound synthesis involves glycine N-acyltransferase (GNAT), which catalyzes the conjugation of suberyl-CoA with glycine. This reaction occurs naturally in mitochondrial matrices and is replicated in vitro for laboratory-scale production .

Reaction Mechanism :

Suberyl-CoA+GlycineGNATThis compound+CoA\text{Suberyl-CoA} + \text{Glycine} \xrightarrow{\text{GNAT}} \text{this compound} + \text{CoA}

The enzyme facilitates nucleophilic acyl substitution, where the amino group of glycine attacks the thioester bond of suberyl-CoA, releasing CoA and forming this compound .

Optimization Conditions :

  • pH : Optimal activity occurs at pH 7.4–8.0, mimicking physiological conditions.

  • Temperature : Reactions are typically conducted at 37°C to align with enzymatic stability.

  • Cofactors : Magnesium ions (Mg²⁺) enhance GNAT activity by stabilizing the enzyme-substrate complex .

Yield : Reported yields range from 60–75% in controlled in vitro systems, with purification achieved via high-performance liquid chromatography (HPLC) .

Chemical Synthesis Strategies

Direct Conjugation of Suberic Acid and Glycine

While enzymatic methods dominate, chemical synthesis offers an alternative for large-scale production. This approach involves activating suberic acid’s carboxyl groups for conjugation with glycine.

Activation Reagents :

  • Carbodiimides : Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to form reactive intermediates.

  • N-Hydroxysuccinimide (NHS) : Enhances conjugation efficiency by stabilizing the acyl intermediate.

Reaction Scheme :

Suberic acid+EDC/NHSActivated suberateGlycineThis compound\text{Suberic acid} + \text{EDC/NHS} \rightarrow \text{Activated suberate} \xrightarrow{\text{Glycine}} \text{this compound}

Challenges :

  • Side Reactions : Over-activation may lead to di-conjugation or polymerization.

  • Purification : Requires silica gel chromatography to isolate this compound from unreacted substrates .

Industrial-Scale Production Considerations

Fermentation-Based Biosynthesis

Recent advances leverage microbial systems (e.g., E. coli or S. cerevisiae) engineered to express GNAT. These systems utilize glucose or fatty acids as carbon sources to generate suberyl-CoA intracellularly, followed by glycine conjugation .

Key Parameters :

ParameterOptimal ValueImpact on Yield
Fermentation pH7.0Maximizes enzyme activity
Dissolved Oxygen30–40% saturationPrevents anaerobic byproducts
Glycine Feed Rate0.5 g/L/hAvoids substrate inhibition

Yield : Up to 85% in pilot-scale bioreactors, with downstream processing using ion-exchange resins .

In Vivo Formulation for Research Applications

Solubilization Protocols

For experimental studies, this compound is solubilized using a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. This formulation ensures stability and bioavailability in animal models .

Preparation Steps :

  • Dissolve this compound in DMSO (10 mM stock).

  • Add PEG300 (40% v/v) and Tween 80 (10% v/v) sequentially.

  • Vortex and filter-sterilize (0.22 µm membrane).

Storage :

  • Short-term : −20°C for 1 month.

  • Long-term : −80°C for 6 months .

Analytical Validation of Synthesis Products

Quality Control Metrics

Synthesized this compound must meet stringent purity criteria for diagnostic use:

ParameterMethodAcceptance Criteria
PurityHPLC-UV (210 nm)≥98%
Residual SolventsGas Chromatography<0.1% (v/v)
EndotoxinsLAL Assay<0.05 EU/mg

Structural Confirmation :

  • Mass Spectrometry : [M-H]⁻ ion at m/z 230.1.

  • NMR : Characteristic peaks at δ 2.35 (suberate chain) and δ 3.90 (glycine methylene) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Suberylglycin unterliegt hauptsächlich Konjugationsreaktionen. Es wird durch die enzymatische Reaktion zwischen Acyl-CoA und Glycin gebildet, die durch Glycin-N-Acyltransferase katalysiert wird .

Häufige Reagenzien und Bedingungen:

    Reagenzien: Acyl-CoA, Glycin

    Bedingungen: Enzymatische Katalyse durch Glycin-N-Acyltransferase

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion mit Suberylglycin ist CoA, neben Suberylglycin selbst .

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Suberylglycine is used as a biomarker for diagnosing specific metabolic disorders, particularly those related to fatty acid oxidation. Its measurement can indicate abnormalities in metabolic pathways, making it valuable in clinical settings.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

  • Case Studies : this compound levels are significantly elevated in patients with MCADD. For instance, studies have shown that urine samples from affected individuals exhibit increased concentrations of this compound alongside other acyl glycines such as hexanoylglycine .
  • Mechanism : The accumulation of this compound occurs due to impaired fatty acid oxidation, leading to the excretion of unprocessed acyl-CoA derivatives .

Propionic Acidemia

  • Biomarker Utility : In propionic acidemia, this compound is also found to be elevated. It acts as a marker for the disorder and is often measured alongside other organic acids during metabolic screening .
  • Clinical Relevance : The presence of this compound can aid in diagnosing propionic acidemia, which is crucial for initiating appropriate dietary management and treatment strategies.

Metabolic Research

This compound's role extends beyond diagnostics; it is also essential in understanding metabolic pathways and their implications for health.

Fatty Acid Metabolism Studies

  • Research Insights : Studies involving animal models have indicated that alterations in the levels of this compound can reflect changes in fatty acid metabolism, particularly under conditions of dietary fat restriction or metabolic stress .
  • Metabolite Profiling : The analysis of urinary organic acids, including this compound, provides insights into the metabolic state of individuals and can help researchers understand the biochemical basis of various disorders .

Genetic Studies

  • Genetic Correlations : Genetic sequencing has revealed mutations associated with elevated levels of this compound in patients with fatty acid oxidation disorders. For example, variants in the ACADM gene have been linked to MCADD, correlating with increased excretion of this metabolite .
  • Potential for Gene Therapy : Understanding the genetic basis for elevated this compound levels opens avenues for potential gene therapy interventions aimed at correcting underlying metabolic defects.

Summary Table of Applications

Application AreaDescriptionKey Findings
Diagnostic BiomarkerElevated levels indicate specific metabolic disordersUsed in MCADD and propionic acidemia
Fatty Acid Metabolism ResearchReflects changes in metabolism under stressInsights into dietary impacts on metabolism
Genetic StudiesLinks between genetic mutations and metabolite levelsIdentifies potential targets for therapy

Wirkmechanismus

Suberylglycine exerts its effects primarily through its role as a metabolite in fatty acid metabolism. It is formed by the conjugation of suberic acid with glycine, a process catalyzed by glycine N-acyltransferase. This reaction is part of the body’s mechanism to detoxify and excrete excess fatty acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acylglycines

Acylglycines are biomarkers for mitochondrial fatty acid β-oxidation disorders. Below is a comparative analysis of suberylglycine with structurally and functionally related compounds:

Structural and Functional Overview

Compound Molecular Formula Molecular Weight (g/mol) Associated Disorder(s) Diagnostic Specificity Key Notes
This compound C₁₀H₁₇NO₅ 231.25 MCAD deficiency, propionic acidemia Moderate Elevated in MCAD but less specific than hexanoylglycine; also detected during medium-chain triglyceride (MCT) supplementation .
Hexanoylglycine C₈H₁₅NO₃ 173.21 MCAD deficiency High Highly specific for MCAD; stable isotope dilution GC/MS is the gold standard for quantification .
3-Phenylpropionylglycine C₁₁H₁₃NO₃ 207.23 MCAD deficiency High Co-occurs with hexanoylglycine in MCAD; specific to this disorder .
Butyrylglycine C₆H₁₁NO₃ 145.16 Short-chain acyl-CoA dehydrogenase (SCAD) deficiency Moderate Predominant in rodents; less common in humans due to species-specific glycine conjugation differences .
Isovalerylglycine C₇H₁₃NO₃ 159.18 Isovaleryl-CoA dehydrogenase deficiency (isovaleric acidemia) High Critical biomarker for isovaleric acidemia; glycine conjugation mitigates clinical severity .

Diagnostic Utility and Challenges

  • This compound: Detected in MCAD deficiency but less specific than hexanoylglycine. False positives may occur during MCT diets, where sebacic acid excretion predominates .
  • Hexanoylglycine: Gold-standard biomarker for MCAD; absent in mild cases or neonates, necessitating correlation with acylcarnitine profiles .
  • 3-Phenylpropionylglycine: Complements hexanoylglycine in MCAD diagnosis; both are absent in asymptomatic patients .
  • Butyrylglycine: Species-specific excretion (higher in rodents) limits its human diagnostic value .
  • Isovalerylglycine: Pathognomonic for isovaleric acidemia; urinary levels correlate with disease severity .

Analytical Techniques

  • GC/MS with Trimethylsilyl (TMS) Derivatization: Essential for distinguishing this compound (TMS derivative: C₁₉H₄₁NO₅Si₃; MW 447.79) from hexanoylglycine and dicarboxylic acids (e.g., adipic, suberic acids) .
  • Stable Isotope Dilution: Enhances quantification accuracy for hexanoylglycine and this compound in urine .

Clinical and Research Relevance

  • This compound in Gut Microbiota Studies: Modulated by glycerol monolaurate (GML) in obesity models, suggesting roles beyond metabolic disorders .
  • Therapeutic Monitoring: Carnitine supplementation reduces this compound and hexanoylglycine excretion in MCAD patients, reflecting improved fatty acid oxidation .

Biologische Aktivität

Suberylglycine, a dicarboxylic acid and acyl glycine, is a compound that has garnered attention for its biological activity, particularly in relation to metabolic disorders. This article delves into its synthesis, biological significance, case studies, and research findings.

This compound is formed through the enzymatic reaction catalyzed by glycine N-acyltransferase (EC 2.3.1.13), which facilitates the conjugation of acyl-CoA with glycine to produce N-acylglycines. The chemical formula for this compound is C₉H₁₅NO₄, with a molecular weight of approximately 231.25 g/mol. It is classified as an N-acyl-alpha amino acid, a category that includes various metabolites derived from fatty acids.

Biological Significance

This compound plays a crucial role in several metabolic pathways and is associated with various inborn errors of metabolism, particularly:

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) : Elevated levels of this compound in urine are indicative of MCAD deficiency, a condition that impairs fatty acid oxidation and leads to an accumulation of medium-chain acyl-CoAs.
  • Propionic Acidemia : This metabolic disorder also correlates with increased levels of this compound, further highlighting its role as a biomarker for metabolic dysfunction.

Diagnostic Applications

The measurement of this compound levels in urine is employed as a diagnostic tool for metabolic disorders. Abnormal excretion patterns can prompt further investigation into underlying conditions. For instance, elevated urinary this compound levels have been observed in patients experiencing acute metabolic crises related to fatty acid oxidation disorders.

Table 1: Diagnostic Relevance of this compound

DisorderUrinary this compound LevelsDiagnostic Significance
Medium-Chain Acyl-CoA DeficiencyElevatedIndicator of impaired fatty acid metabolism
Propionic AcidemiaElevatedSuggests disruption in propionate metabolism

Case Study 1: MCAD Deficiency

A five-year-old child presented with seizures and hypoglycemia was diagnosed with MCAD deficiency after urinary organic acid analysis revealed elevated this compound levels. The treatment involved dietary modifications and L-carnitine supplementation, resulting in normal developmental outcomes post-treatment .

Case Study 2: Propionic Acidemia

In another case involving propionic acidemia, high urinary levels of this compound were detected alongside other organic acids like glutaric acid. The patient exhibited symptoms consistent with metabolic decompensation but responded well to dietary management and carnitine therapy .

Research Findings

Research indicates that this compound interacts with various biochemical pathways related to amino acid metabolism and fatty acid oxidation. Studies have shown that its levels can be influenced by dietary intake and overall metabolic health, making it a potential indicator of metabolic function or dysfunction .

Key Findings:

  • Elevated Levels : this compound is often found at elevated levels during acute illness in patients with metabolic disorders.
  • Biomarker Potential : Its presence in urine serves as a valuable biomarker for diagnosing specific metabolic conditions.
  • Role in Detoxification : this compound may participate in detoxifying xenobiotics and endogenous organic acids through conjugation processes .

Q & A

Basic Research Questions

Q. What is the biochemical role of Suberylglycine in diagnosing inherited metabolic disorders?

this compound is a diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and dicarboxylic aciduria. It accumulates due to impaired fatty acid β-oxidation, leading to glycine conjugation of suberic acid via glycine-N-acyltransferase . Detection methods like gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution analysis are used to quantify urinary this compound, providing specificity against background metabolites .

Q. How is this compound experimentally distinguished from other acyl glycines in biological samples?

High-resolution GC-MS with selected ion monitoring (SIM) is employed to differentiate this compound from structurally similar metabolites (e.g., hexanoylglycine). Key ions (e.g., m/z 231 for molecular weight confirmation) and retention time matching against synthetic standards are critical. Derivatization (e.g., trimethylsilylation) enhances volatility and spectral clarity .

Q. What are the standard protocols for this compound extraction and quantification in urine?

  • Sample Preparation: Acidify urine (pH 2–3) and perform liquid-liquid extraction with ethyl acetate.
  • Derivatization: Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl derivatives.
  • Quantification: Employ stable isotope-labeled internal standards (e.g., d₃-suberylglycine) via GC-MS to correct for matrix effects and ionization variability .

Advanced Research Questions

Q. How do contradictory findings in this compound excretion levels arise across studies, and how can they be resolved?

Discrepancies often stem from:

  • Pre-analytical Variability: Differences in sample collection timing (e.g., acute vs. remission phases of metabolic crises) .
  • Analytical Sensitivity: Variations in MS resolution or calibration standards. Resolution: Standardize protocols using harmonized reference materials and inter-laboratory validation. Normalize excretion levels to creatinine and report in μmol/g creatinine to reduce biological variability .

Q. What molecular interactions underlie this compound’s role in metabolic pathway dysregulation?

this compound originates from ω-oxidation of long-chain fatty acids (e.g., octanoic acid) to suberic acid, followed by glycine conjugation. Its accumulation reflects:

  • Enzyme Inhibition: Competitive inhibition of mitochondrial β-oxidation enzymes by dicarboxylic acids.
  • Redox Imbalance: Depletion of glycine reserves, disrupting one-carbon metabolism. Pathway modeling using stable isotope tracers (e.g., ¹³C-labeled substrates) can elucidate kinetic flux abnormalities .

Q. What advanced analytical strategies improve this compound detection in complex matrices?

  • LC-MS/MS with MRM: Enhances specificity by monitoring precursor-to-product ion transitions (e.g., m/z 231 → 144).
  • High-Resolution MS: Resolves isobaric interferences (e.g., this compound vs. phenylpropionylglycine) via accurate mass (<5 ppm error).
  • Data-Independent Acquisition (DIA): Captures fragmentation spectra of all ions, enabling retrospective analysis .

Q. How can this compound data be integrated with other biomarkers for comprehensive metabolic profiling?

Combine this compound levels with:

  • Acylcarnitines: Elevated C8–C10 species indicate β-oxidation defects.
  • Dicarboxylic Acids: Adipic, suberic, and sebacic acids confirm ω-oxidation activity. Multivariate statistical models (e.g., principal component analysis) can identify metabolic signatures specific to MCAD deficiency vs. secondary fatty acid oxidation disorders .

Q. Methodological Design Considerations

Q. What controls are essential when designing experiments involving this compound?

  • Negative Controls: Urine from healthy subjects to establish baseline excretion.
  • Positive Controls: Spiked samples with known this compound concentrations.
  • Process Blanks: Monitor contamination during extraction/derivatization .

Q. How should researchers address the instability of this compound in stored samples?

  • Storage: Freeze urine at −80°C to prevent degradation; avoid freeze-thaw cycles.
  • Preservatives: Add 0.1% sodium azide to inhibit microbial activity.
  • Stability Testing: Perform pre-study validation to assess degradation under storage conditions .

Q. What statistical approaches are recommended for analyzing this compound’s diagnostic utility?

  • Receiver Operating Characteristic (ROC) Curves: Determine sensitivity/specificity thresholds.
  • Logistic Regression: Correlate this compound levels with clinical phenotypes (e.g., hypoglycemia severity).
  • Meta-Analysis: Pool data from independent cohorts to validate cutoff values .

Eigenschaften

IUPAC Name

8-(carboxymethylamino)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXATVKDSYDWTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209080
Record name Suberylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Suberylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60317-54-6
Record name Suberylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60317-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suberylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
Suberylglycine
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
Suberylglycine
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
Suberylglycine
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
Suberylglycine
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
Suberylglycine
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
Suberylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.